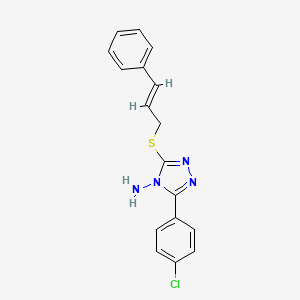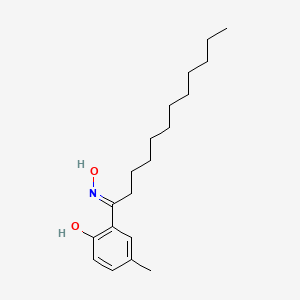
4-((2-(2-Oxo-2-(p-tolylamino)acetyl)hydrazono)methyl)phenyl 4-butoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-((E)-{2-[2-oxo-2-(4-toluidino)acetyl]hydrazono}methyl)phenyl 4-butoxybenzoate” is an organic compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of the functional group -NHN=CH-. These compounds are known for their diverse applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “4-((E)-{2-[2-oxo-2-(4-toluidino)acetyl]hydrazono}methyl)phenyl 4-butoxybenzoate” typically involves the condensation of a hydrazine derivative with an aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The specific steps may include:
- Preparation of the hydrazine derivative.
- Condensation with the appropriate aldehyde or ketone.
- Purification of the product through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving automated systems for precise control of temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
“4-((E)-{2-[2-oxo-2-(4-toluidino)acetyl]hydrazono}methyl)phenyl 4-butoxybenzoate” can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Reduction of the hydrazone group to hydrazine.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, hydrazones are often explored for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine
Medically, hydrazones have been investigated for their potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism by which “4-((E)-{2-[2-oxo-2-(4-toluidino)acetyl]hydrazono}methyl)phenyl 4-butoxybenzoate” exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-((E)-{2-[2-oxo-2-(4-toluidino)acetyl]hydrazono}methyl)phenyl 4-methoxybenzoate
- 4-((E)-{2-[2-oxo-2-(4-toluidino)acetyl]hydrazono}methyl)phenyl 4-ethoxybenzoate
Uniqueness
Compared to similar compounds, “4-((E)-{2-[2-oxo-2-(4-toluidino)acetyl]hydrazono}methyl)phenyl 4-butoxybenzoate” may exhibit unique properties such as enhanced reactivity, stability, or biological activity. These differences can be attributed to the specific substituents on the phenyl and benzoate groups, which influence the compound’s overall behavior.
Eigenschaften
CAS-Nummer |
764692-92-4 |
|---|---|
Molekularformel |
C27H27N3O5 |
Molekulargewicht |
473.5 g/mol |
IUPAC-Name |
[4-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-butoxybenzoate |
InChI |
InChI=1S/C27H27N3O5/c1-3-4-17-34-23-15-9-21(10-16-23)27(33)35-24-13-7-20(8-14-24)18-28-30-26(32)25(31)29-22-11-5-19(2)6-12-22/h5-16,18H,3-4,17H2,1-2H3,(H,29,31)(H,30,32)/b28-18+ |
InChI-Schlüssel |
UKRDZZVBLVTHEL-MTDXEUNCSA-N |
Isomerische SMILES |
CCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C(=O)NC3=CC=C(C=C3)C |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C(=O)NC3=CC=C(C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3,5-bis(trifluoromethyl)phenyl]-2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide](/img/structure/B12010646.png)
![1-[2-(4-Methylphenyl)-2-oxoethyl]-2-(2-pyridinyl)pyridinium bromide](/img/structure/B12010653.png)
methylidene}-5-(3-bromophenyl)-1-(2-methoxyethyl)pyrrolidine-2,3-dione](/img/structure/B12010669.png)




![3-[(Ethoxycarbothioyl)sulfanyl]propanoic acid](/img/structure/B12010709.png)


![N'-[(E)-(2-hydroxyphenyl)methylidene]-4-[(4-methylbenzyl)oxy]benzohydrazide](/img/structure/B12010738.png)

![allyl 2-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-isopropylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12010747.png)

